Acetonitrile,[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-

Catalog No.
S13082774
CAS No.
M.F
C14H13N5S
M. Wt
283.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetonitrile,[[8-(isopropyl)-2H-1,2,4-triazino[5,6...

Product Name

Acetonitrile,[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-

IUPAC Name

2-[(8-propan-2-yl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetonitrile

Molecular Formula

C14H13N5S

Molecular Weight

283.35 g/mol

InChI

InChI=1S/C14H13N5S/c1-8(2)9-3-4-11-10(7-9)12-13(16-11)17-14(19-18-12)20-6-5-15/h3-4,7-8H,6H2,1-2H3,(H,16,17,19)

InChI Key

YPYUREHRMAQIID-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)NC3=C2N=NC(=N3)SCC#N

Acetonitrile, with the chemical formula CH3CN\text{CH}_3\text{CN}, is the simplest organic nitrile and is recognized for its polar aprotic properties. It appears as a colorless liquid and has a distinctive aromatic odor. This compound is primarily utilized as a solvent in various chemical processes, including organic synthesis and purification techniques. Acetonitrile is miscible with water and many organic solvents, making it versatile in laboratory settings. Its high dielectric constant and ability to dissolve a wide range of ionic and nonpolar compounds enhance its utility in high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) applications .

Due to its structure. Key reactions include:

  • Hydrolysis: Partial hydrolysis of acetonitrile in concentrated hydrochloric acid yields acetamide, while complete hydrolysis produces acetic acid .
  • Grignard Reagent Reaction: Acetonitrile reacts with Grignard reagents to form ketones, similar to aldehyde and ketone reactions .
  • Oxidation: Acetonitrile can be oxidized to glycolonitrile via cytochrome P450 monooxygenase, which further decomposes into hydrogen cyanide and formaldehyde .

The primary methods for synthesizing acetonitrile include:

  • Byproduct of Acrylonitrile Production: Acetonitrile is predominantly produced as a byproduct during the synthesis of acrylonitrile from propylene and ammonia .
  • Hydrogenation of Ammonia and Carbon Monoxide: This method involves the reaction of ammonia with carbon monoxide under high pressure and temperature conditions .
  • Dehydration of Acetamide: Acetamide can be dehydrated to form acetonitrile through heating processes .

Acetonitrile is widely used across various industries due to its unique properties:

  • Solvent in Organic Synthesis: It serves as a key solvent for pharmaceuticals, perfumes, and rubber products.
  • Extraction Processes: Utilized for extracting fatty acids from oils and separating butadiene in refineries.
  • Electrochemical

Research on acetonitrile's interactions focuses on its solvent properties and biological effects. Studies indicate that acetonitrile can affect the solubility of various compounds, influencing reaction kinetics in organic synthesis. Additionally, its interactions with biological systems are significant due to potential toxicity; understanding these interactions is crucial for safety assessments in laboratory settings .

Acetonitrile shares similarities with several other nitriles and solvents. Here are some comparable compounds:

Compound NameFormulaKey Features
PropionitrileC2H5CN\text{C}_2\text{H}_5\text{CN}Higher boiling point; more toxic than acetonitrile.
ButyronitrileC3H7CN\text{C}_3\text{H}_7\text{CN}Longer carbon chain; used similarly as a solvent.
BenzonitrileC6H5CN\text{C}_6\text{H}_5\text{CN}Aromatic compound; higher boiling point; used in organic synthesis.
Hydrogen CyanideHCN\text{HCN}Simpler structure; highly toxic; used as an industrial chemical.

Uniqueness of Acetonitrile

Acetonitrile's uniqueness lies in its balance of polarity, low viscosity, and ability to dissolve both ionic and nonpolar compounds effectively. This makes it particularly valuable in analytical chemistry applications such as HPLC and LC-MS, where precise solubility characteristics are essential for accurate results . Additionally, its relatively low toxicity compared to other nitriles allows for safer handling in laboratory environments.

XLogP3

2.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

283.08916661 g/mol

Monoisotopic Mass

283.08916661 g/mol

Heavy Atom Count

20

Dates

Modify: 2024-08-10

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